A Technical Guide to the Physicochemical Properties of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid
A Technical Guide to the Physicochemical Properties of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid
Abstract
(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in modern medicinal chemistry. Its specific stereochemistry and functional groups—a hydroxyl, an amine, and a carboxylic acid—make it an integral component in the synthesis of various bioactive molecules and peptide-based drugs.[1] Notably, derivatives of this compound, often referred to as AHPA, are recognized as inhibitors of enkephalinases and function as analogues to bestatin, a potent protease inhibitor.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of the (2R,3R) stereoisomer, offering foundational data and analytical insights for researchers, chemists, and professionals in drug discovery and development. We will delve into its structural characteristics, physicochemical parameters, and the standard methodologies for its characterization, providing a framework for its effective utilization in a laboratory setting.
Introduction and Significance
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a prime example of a molecule whose utility is defined by its stereoconfiguration. It belongs to a family of amino acid derivatives that have garnered significant interest for their potential therapeutic applications, including neuroprotective effects that position them as candidates for research into neurodegenerative diseases like Alzheimer's and Parkinson's.[1]
The presence of a beta-amino acid structure, combined with a hydroxyl group at the alpha-position, confers unique conformational properties and the ability to mimic transition states of peptide hydrolysis. This makes it a valuable synthon for creating peptidase inhibitors.[2] Understanding its fundamental physicochemical properties, such as solubility, acidity (pKa), and lipophilicity (LogP), is not merely an academic exercise; it is a prerequisite for designing effective drug delivery systems, predicting metabolic fate, and optimizing biological interactions. This document serves as a technical resource, consolidating known data and outlining the analytical logic required to fully characterize this versatile compound.
Molecular and Structural Properties
Chemical Structure and Stereochemistry
The defining feature of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is the specific R configuration at both chiral centers, C2 and C3. This precise spatial arrangement dictates its interaction with chiral biological targets such as enzymes and receptors. The structure is composed of a phenylpropyl backbone substituted with a primary amine at C3, a hydroxyl group at C2, and a terminal carboxylic acid.
Caption: 2D structure of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.
Key Identifiers and Molecular Formula
Accurate identification is crucial for regulatory and research purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | PubChem[4] |
| CAS Number | 128223-55-2 | Chem-Impex[1] |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[5] |
| Molecular Weight | 195.21 g/mol | PubChem[5] |
| Canonical SMILES | C1=CC=C(C=C1)CO)O">C@HN | PubChem[5] |
| InChI Key | LDSJMFGYNFIFRK-QMMMGPOBSA-N | PubChem[5] |
Core Physicochemical Properties
The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties. The data presented here are a combination of computed values and typical experimental observations.
Physical State and Appearance
Under standard laboratory conditions, (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid exists as a white powder .[1] This macroscopic property is important for formulation, handling, and storage. The compound should be stored at refrigerated temperatures, typically between 0-8 °C, to ensure long-term stability.[1] Some suppliers recommend storage at -20°C for maximum shelf-life.[2]
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability. The structure of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, containing both polar functional groups (amine, hydroxyl, carboxyl) and a nonpolar phenyl group, suggests it will have moderate solubility in aqueous and polar organic solvents.
-
Aqueous Solubility: The ionizable amino and carboxyl groups suggest that its aqueous solubility will be highly pH-dependent. At its isoelectric point, it will exhibit minimum solubility. In acidic or alkaline solutions, it will form salts (cationic or anionic, respectively), leading to a significant increase in aqueous solubility.
-
Organic Solvent Solubility: It is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Expert Insight: When developing an analytical method or a formulation, initial solubility screening in a panel of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) is a mandatory first step. The results guide the choice of vehicle for both in vitro and in vivo studies.
Acid-Base Properties (pKa)
The pKa values indicate the strength of the acidic and basic centers in the molecule. For (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, there are two primary ionizable groups: the carboxylic acid (-COOH) and the primary amine (-NH₂).
-
Predicted pKa (Amine): Expected to be in the range of 9-10, typical for a primary amine.
The low pKa of the carboxylic acid means it will be deprotonated (as -COO⁻) at physiological pH (~7.4). The amine group will be protonated (as -NH₃⁺). Therefore, the molecule will exist predominantly as a zwitterion in the physiological pH range, which influences its membrane permeability and interaction with biological targets.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), measures the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. It is a key predictor of a drug's ability to cross cell membranes.
This strongly negative value indicates that the compound is hydrophilic . This is consistent with the presence of three potent hydrogen bonding groups (donor count: 3, acceptor count: 4).[5][6] While beneficial for aqueous solubility, high hydrophilicity can sometimes limit passive diffusion across the blood-brain barrier or intestinal wall. This property is a critical consideration in drug design when targeting the central nervous system or requiring oral bioavailability.
Summary of Physicochemical Data
| Property | Predicted/Observed Value | Implication for Drug Development |
| Appearance | White Powder[1] | Stable solid form suitable for formulation. |
| Molecular Weight | 195.21 g/mol [5] | Complies with Lipinski's Rule of Five; favorable for oral bioavailability. |
| Hydrogen Bond Donors | 3[5][6] | High potential for specific interactions with biological targets; contributes to hydrophilicity. |
| Hydrogen Bond Acceptors | 4[5][6] | Enhances aqueous solubility and target binding. |
| Predicted Boiling Point | 428.5 ± 45.0 °C[6][7] | High thermal stability, but likely to decompose before boiling. |
| Predicted Density | 1.285 ± 0.06 g/cm³[6][7] | Standard for organic molecules of this size. |
| XLogP3-AA | -2.0[5][6] | Indicates high hydrophilicity; may require active transport to cross membranes. |
| Predicted pKa | ~2.97 (acidic)[6][7] | The compound will be charged at physiological pH, influencing solubility and transport. |
Spectroscopic and Structural Characterization
Unequivocal identification and structural confirmation rely on a suite of analytical techniques. While specific spectra for this isomer are not widely published, its structural features allow for the prediction of characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton. Key features would include:
-
A multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the five protons of the phenyl ring.
-
Signals for the diastereotopic protons of the CH₂ group adjacent to the phenyl ring.
-
Distinct signals for the protons on the chiral centers (C2-H and C3-H). Their coupling constant (J-value) would be informative about their relative stereochemistry.
-
-
¹³C NMR: The carbon NMR spectrum should display 10 distinct signals, corresponding to each carbon atom in the unique electronic environments. The carbonyl carbon of the carboxylic acid would appear furthest downfield (~170-180 ppm).[8]
Experimental Insight: For definitive stereochemical assignment, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. A NOESY experiment can reveal through-space proximity between protons, helping to confirm the relative cis or trans orientation of substituents on the C2-C3 bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value corresponding to its exact mass (195.0895 Da).[5][6] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition to within a few parts per million.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure and stereochemistry of a crystalline solid. This technique provides unambiguous proof of the (2R,3R) configuration by mapping the precise coordinates of each atom in the crystal lattice.
Caption: A generalized workflow for single-crystal X-ray analysis.
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for determining key physicochemical properties.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 for determining water solubility.
-
Preparation: Add an excess amount of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid to a known volume of purified water (or a buffer of specific pH) in a sealed, clean flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary test should confirm that 24 hours is sufficient.
-
Phase Separation: After agitation, allow the flask to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the sample at high speed to pellet any remaining suspended solid.
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported in units of mg/mL or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility.
Trustworthiness: This method is considered the "gold standard" because it directly measures the concentration of a saturated solution at equilibrium, providing a thermodynamically accurate value.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable for observing exchangeable protons, while DMSO-d₆ will allow for the observation of N-H and O-H protons.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) or a water-soluble equivalent like DSS) if precise chemical shift referencing is required.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C and any necessary 2D spectra (e.g., COSY, HSQC, HMBC).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.
-
Spectral Interpretation: Assign the observed signals to the corresponding nuclei in the molecular structure based on chemical shift, integration, and coupling patterns.
Conclusion
(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a hydrophilic, chiral building block with well-defined structural features. Its zwitterionic nature at physiological pH, coupled with its high capacity for hydrogen bonding, governs its behavior in biological systems. The computed properties summarized in this guide provide a strong foundation for its application in research and development. However, as emphasized, these predictions must be validated through rigorous experimental characterization using the standard protocols outlined. A thorough understanding of these physicochemical properties is indispensable for any scientist aiming to leverage this potent molecule in the rational design of next-generation therapeutics.
References
-
PubChem. (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 638739. National Center for Biotechnology Information. [Link]
-
LookChem. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. [Link]
-
PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161. National Center for Biotechnology Information. [Link]
-
ChemBK. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. [Link]
-
MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]
-
American Elements. (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid 128223-55-2 [sigmaaldrich.com]
- 3. (2S,3R)-3-(((Benzyloxy)carbonyl)aMino)-2-hydroxy-4-phenylbutanoic acid | 59969-65-2 [chemicalbook.com]
- 4. (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 638739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex [mdpi.com]
